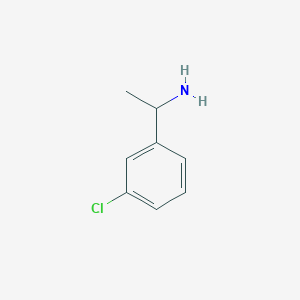

1-(3-Chlorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYVZASLGNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407454 | |

| Record name | 1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-43-8 | |

| Record name | 3-Chloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-1-(3-chlorophenyl)ethanamine properties and uses

An In-depth Technical Guide to (1S)-1-(3-chlorophenyl)ethanamine

Introduction

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of phenethylamine, its structure serves as a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Its utility is most pronounced in the development of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic and analytical methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of (1S)-1-(3-chlorophenyl)ethanamine are summarized below. These data are crucial for its application in synthesis and for ensuring appropriate handling and storage.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [1][2] |

| CAS Number | 68297-62-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |

| Molecular Weight | 155.62 g/mol | [1][3][4] |

| Canonical SMILES | C--INVALID-LINK--N | [1] |

| InChI Key | DQEYVZASLGNODG-LURJTMIESA-N | [1] |

| Synonyms | (S)-1-(3-chlorophenyl)ethanamine, (S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro-alpha-methylbenzylamine | [1][3] |

Table 2: Physical Data

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 112 °C @ 13 mmHg (17.3 kPa) | [2] |

| 95-97 °C @ 8 Torr (1.07 kPa) | [5] | |

| Density | 1.122 g/cm³ (Predicted) | |

| pKa | 8.73 ± 0.10 (Predicted) | [5] |

| Solubility | Insoluble in water | [6] |

| Sensitivity | Moisture sensitive | [2][6] |

Synthesis and Analysis

The enantiopurity of (1S)-1-(3-chlorophenyl)ethanamine is critical for its use as a chiral building block. Asymmetric synthesis is the preferred method for its preparation.

Synthetic Workflow: Asymmetric Reductive Amination

A common and effective method for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. In this case, 3'-chloroacetophenone serves as the starting material. The process involves the formation of an imine, followed by stereoselective reduction catalyzed by a chiral catalyst.

Caption: Workflow for the asymmetric synthesis of (1S)-1-(3-chlorophenyl)ethanamine.

Experimental Protocol: Asymmetric Synthesis

This is a representative protocol and may require optimization.

-

Reactor Setup: A dried 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 3'-chloroacetophenone (15.4 g, 0.1 mol) and a suitable solvent (e.g., methanol, 200 mL).

-

Catalyst and Amine Source: A chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and an ammonia source (e.g., ammonium formate as both amine and hydride source) are added under a nitrogen atmosphere.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40-50 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure amine.

-

Characterization: The final product is characterized by NMR and mass spectrometry, and its enantiomeric excess is determined via chiral HPLC.

Analytical Workflow: Chiral HPLC

Determining the enantiomeric excess (ee) is a mandatory quality control step to ensure the stereochemical purity of the final product. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

This is a representative protocol and may require optimization.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar cellulose-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Sample Preparation: A dilute solution of the amine (approx. 1 mg/mL) is prepared in the mobile phase.

-

Injection: 10 µL of the sample is injected.

-

Analysis: The retention times for the (S) and (R) enantiomers are determined. The enantiomeric excess is calculated from the integrated peak areas using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Applications in Research and Drug Development

(1S)-1-(3-chlorophenyl)ethanamine is primarily used as a chiral intermediate. Its structural motif is found in a variety of biologically active molecules.

Role as a Chiral Precursor

The primary amine group and the defined stereocenter make this compound an ideal starting material for creating more complex chiral structures. It is used in the synthesis of compounds investigated for various therapeutic applications.[7] For instance, it is a known building block in the preparation of certain anticonvulsants and agents targeting the central nervous system.[5][7]

Caption: Logical relationship of the amine as a precursor to various drug classes.

Precursor to Biologically Active Piperazine Derivatives

Structurally related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), are known psychoactive substances that act on various neurotransmitter systems.[8] mCPP and its derivatives have been studied for their antidepressant effects and interactions with dopamine and serotonin receptors.[9][10] The (1S)-1-(3-chlorophenyl)ethylamine moiety serves as a key component for synthesizing chiral analogs of these piperazine-based drugs, allowing for the exploration of stereospecific interactions with biological targets like the dopamine transporter (DAT).[10]

Safety and Handling

(1S)-1-(3-chlorophenyl)ethanamine is a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Category | Information | Reference |

| Pictograms | Corrosive, Acute Toxic, Irritant, Environmental Hazard | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H302: Harmful if swallowed | [1] |

| H314: Causes severe skin burns and eye damage | ||

| H317: May cause an allergic skin reaction | [1] | |

| H330: Fatal if inhaled | [1] | |

| H335: May cause respiratory irritation | [1] | |

| H411: Toxic to aquatic life with long lasting effects | [11] |

This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before handling.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14][15]

-

Prevent contact with skin and eyes.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5][16] Recommended storage temperature is often between 2-8°C.[4]

-

The compound is moisture-sensitive; protect from moisture.[13]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12][14]

Conclusion

(1S)-1-(3-chlorophenyl)ethanamine is a fundamentally important chiral building block with well-defined properties. Its primary value lies in its application as a stereochemically pure starting material for the synthesis of high-value pharmaceutical compounds, especially those targeting the central nervous system. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.at [fishersci.at]

- 3. appretech.com [appretech.com]

- 4. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. 1-(3-CHLOROPHENYL)ETHANAMINE | 24358-43-8 [chemicalbook.com]

- 6. (R)-1-(3-Chlorophenyl)ethanamine CAS#: 17061-53-9 [m.chemicalbook.com]

- 7. Buy [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride [smolecule.com]

- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 11. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. 1-(3-Chlorophenyl)ethan-1-amine - Lead Sciences [lead-sciences.com]

The Versatility of Chiral Amines in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable tools in this pursuit, functioning as highly effective catalysts, efficient resolving agents, and versatile chiral building blocks. This technical guide provides an in-depth exploration of the applications of chiral amines, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of the underlying mechanistic pathways to support researchers, scientists, and drug development professionals.

Chiral Amines as Asymmetric Catalysts

Chiral amines are at the forefront of organocatalysis and are crucial ligands in transition-metal catalysis, enabling a vast array of asymmetric transformations with high levels of stereocontrol.[1] Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which effectively control the stereochemical outcome of a reaction.[1]

Organocatalysis

Chiral amines, particularly secondary amines like proline and its derivatives, as well as primary amines derived from cinchona alkaloids and diamines, are powerful organocatalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for this transformation.[4]

Table 1: Performance of Chiral Amines in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 95 | 96 | [4] |

| (S)-Proline | Isovaleraldehyde | Acetone | 97 | >99 | [4] |

| O-TMS-diphenylprolinol | Benzaldehyde | Cyclohexanone | 99 | 99 | [2] |

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

-

Materials: (S)-Proline (catalyst), aldehyde (substrate), ketone (substrate), appropriate solvent (e.g., DMSO, DMF, or CH3CN), saturated ammonium chloride solution, ethyl acetate, magnesium sulfate.

-

Procedure:

-

To a stirred solution of (S)-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent).

-

Add the ketone (5-20 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[5]

-

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral primary and secondary amines, including those derived from cinchona alkaloids and diamines, have proven to be excellent catalysts for the addition of nucleophiles to α,β-unsaturated compounds.[3][6]

Table 2: Performance of Chiral Amines in Asymmetric Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |

| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99 (syn) | [6] |

| Cinchona-based primary amine | 4-Nitrophthalimide | Chalcone | 98 | 99 | [3] |

| Jørgensen-Hayashi catalyst | Propanal | trans-β-Nitrostyrene | 95 | 99 | [2] |

Experimental Protocol: Chiral Diamine-Catalyzed Asymmetric Michael Addition to a Nitroalkene

-

Materials: Chiral primary amine catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine), ketone or aldehyde (Michael donor), nitroalkene (Michael acceptor), co-catalyst (e.g., benzoic acid), solvent (e.g., toluene or CH2Cl2), saturated sodium bicarbonate solution, ethyl acetate, magnesium sulfate.

-

Procedure:

-

Under an inert atmosphere, dissolve the chiral primary amine catalyst (5-20 mol%) and the co-catalyst (5-20 mol%) in the solvent.

-

Add the Michael donor (1.2-2.0 equivalents) to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the nitroalkene (1.0 equivalent).

-

Stir the reaction until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

-

Determine the enantiomeric and diastereomeric excesses by chiral HPLC and/or NMR spectroscopy.[6]

-

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Chiral secondary amines, such as imidazolidinones, can catalyze this reaction with high enantioselectivity through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile.[7][8]

Table 3: Performance of Chiral Amines in Asymmetric Diels-Alder Reactions

| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| MacMillan's Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | [7] |

| (S)-Proline | Cyclopentadiene | Acrolein | 80 | 72 | [7] |

| Chiral Diamine | Anthracene | N-Ethylmaleimide | 95 | 90 | [9] |

Experimental Protocol: Chiral Amine-Catalyzed Asymmetric Diels-Alder Reaction

-

Materials: Chiral secondary amine catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone), dienophile (α,β-unsaturated aldehyde), diene, solvent (e.g., MeOH/H2O), diethyl ether.

-

Procedure:

-

Dissolve the chiral amine catalyst (5-20 mol%) in the solvent.

-

Add the dienophile (1.0 equivalent) to the solution.

-

Add the diene (3.0 equivalents) and stir the mixture at room temperature for the specified time (typically 8-24 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.[7]

-

Ligands in Transition-Metal Catalysis

Chiral amines and their derivatives are widely used as ligands in transition-metal-catalyzed asymmetric reactions. The coordination of the chiral amine to the metal center creates a chiral environment that directs the stereochemical outcome of the reaction.[10][11]

Table 4: Chiral Amine Ligands in Asymmetric Hydrogenation

| Metal | Chiral Ligand | Substrate | Yield (%) | ee (%) | Reference |

| Iridium | (S,S)-f-Binaphane | N-Aryl Imine | >99 | 99 | [11] |

| Rhodium | (R,R)-BenzP | α-Formyl Enamide | >99 | >99.9 | [10] |

| Nickel | BenzP | N-Aryl Imino Ester | up to 99 | up to 98 | [10][11] |

Chiral Amines as Resolving Agents

Kinetic resolution is a classical yet powerful method for separating racemic mixtures. Chiral amines can be used as resolving agents, where they react preferentially with one enantiomer of a racemic compound, allowing for the separation of the unreacted enantiomer. A common approach involves the formation of diastereomeric salts with racemic acids, which can then be separated by crystallization.

Table 5: Application of Chiral Amines as Resolving Agents

| Resolving Agent | Racemic Substrate | Principle of Separation | Reference |

| (+)-Cinchotoxine | Racemic Tartaric Acid | Diastereomeric Salt Crystallization | |

| (R)-1-Phenylethylamine | Racemic Mandelic Acid | Diastereomeric Amide Formation | |

| Chiral Phosphoric Acids | Racemic Primary Amines | Kinetic Resolution via Acylation | [5] |

Experimental Protocol: Kinetic Resolution of a Racemic Amine using a Chiral Phosphoric Acid Catalyst

-

Materials: Racemic primary amine, (R)-BINAM-derived chiral phosphoric acid catalyst, acylating agent (e.g., acetic anhydride), anhydrous solvent (e.g., toluene), non-nucleophilic base (optional), saturated sodium bicarbonate solution, ethyl acetate, sodium sulfate.

-

Procedure:

-

To a dry reaction vial, add the racemic primary amine (1.0 eq) and the chiral phosphoric acid catalyst (1-10 mol%).

-

Dissolve the solids in the anhydrous solvent and stir at the desired temperature.

-

Slowly add the acylating agent (0.5-0.6 eq).

-

Monitor the reaction by TLC or HPLC until approximately 50% conversion is reached.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and separate the unreacted amine from the acylated product by silica gel column chromatography.

-

Determine the enantiomeric excess of both the recovered amine and the acylated product by chiral HPLC.[5]

-

Chiral Amines as Chiral Building Blocks (Synthons)

Chiral amines are valuable starting materials, or synthons, in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Their inherent chirality is incorporated into the target molecule, often defining key stereocenters.[2][10] For example, chiral piperidine alkaloids such as (+)-sedamine and (+)-coniine have been synthesized using an organocatalytic asymmetric intramolecular aza-Michael reaction as a key step to establish the chiral center.[2] Similarly, the total synthesis of (-)-spiculisporic acid utilizes an organocatalytic Mukaiyama-Michael addition to an α,β-unsaturated aldehyde to set a crucial stereocenter.[2]

Visualizing the Mechanisms: Catalytic Cycles and Workflows

To better understand the role of chiral amines in these transformations, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Caption: Generalized catalytic cycle for enamine-mediated catalysis.

Caption: Generalized catalytic cycle for iminium ion-mediated catalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Organocatalytic Diels-Alder reactions catalysed by supramolecular self-assemblies formed from chiral amines and poly(alkene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Role of 1-(3-Chlorophenyl)ethanamine in Pharmaceutical Development: A Technical Guide

Introduction

1-(3-Chlorophenyl)ethanamine is a chiral primary amine and a member of the phenethylamine class of compounds. Its structure, featuring a stereogenic center and a substituted phenyl ring, makes it a valuable and versatile chiral building block in medicinal chemistry and pharmaceutical development. The presence of the chlorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which can be strategically exploited to modulate the pharmacological profile of derivative compounds. This technical guide provides an in-depth overview of the synthesis, pharmacological significance, and application of this compound as a key intermediate in the development of active pharmaceutical ingredients (APIs), with a focus on its enantiopure forms which are critical for achieving target specificity and reducing off-target effects.

While direct research on this compound is limited, this guide draws upon data from its isomers and closely related structural analogs to present a comprehensive view of its potential in drug discovery.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in synthesis and pharmaceutical formulation.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol [1][2] |

| CAS Number (S-enantiomer) | 68297-62-1[1] |

| CAS Number (R-enantiomer) | 17061-53-9[2] |

| Appearance | Varies; typically a liquid or low-melting solid |

| Purity (Typical) | ≥98%[1] |

Synthesis, Including Chiral Resolution

The synthesis of enantiomerically pure this compound is paramount for its use in developing stereospecific pharmaceuticals. Asymmetric synthesis and chiral resolution are the primary strategies employed.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient method for producing chiral amines.[3][4][5][6][7] These methods often involve the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone, using a chiral catalyst to control the stereochemical outcome. While specific protocols for this compound are not extensively published, general methodologies for similar structures are well-established.

A logical workflow for the asymmetric synthesis is depicted below.

Caption: General workflow for catalytic asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis (General Approach)

The following is a representative, generalized protocol based on established methods for asymmetric reductive amination.

Materials:

-

3-Chloroacetophenone

-

Ammonia or a suitable amine source (e.g., benzylamine)

-

A chiral catalyst system (e.g., a transition metal complex with a chiral ligand like those used for asymmetric hydrogenation)[6]

-

A reducing agent (e.g., H₂, formic acid, or a silane)

-

Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)

-

Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroacetophenone and the chiral catalyst in the anhydrous solvent.

-

Introduce the amine source. If using ammonia, the reaction vessel is pressurized with ammonia gas. If using a primary amine like benzylamine, it is added to the solution, which will later require a deprotection step.

-

Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized to the appropriate level.

-

Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified period (typically 12-48 hours).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction carefully.

-

Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC analysis.

Role as a Pharmaceutical Intermediate

Chiral amines are fundamental building blocks in the synthesis of numerous APIs.[8] The (R)-enantiomer of a closely related isomer, (R)-2-(3-chlorophenyl)propan-1-amine, is a key intermediate in the synthesis of the anti-obesity drug Lorcaserin .[9][10] Although structurally different, the synthetic principles highlight the utility of the 3-chlorophenylethylamine scaffold. Derivatives of this compound can be envisioned as intermediates for a variety of pharmacologically active agents.

Synthesis of Lorcaserin from a Related Intermediate

The synthesis of Lorcaserin demonstrates the strategic importance of this chemical class. A multi-step process is employed, starting with the chiral amine intermediate.

Caption: Synthetic pathway to Lorcaserin from its key intermediate.[10]

Pharmacological Relevance and Potential Applications

The phenethylamine backbone present in this compound is a well-known scaffold for compounds that interact with the central nervous system (CNS).[11][12] Structural analogs are known to modulate monoamine neurotransmitter systems.

Monoamine Reuptake Inhibition

Derivatives of this compound are predicted to interact with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11] Inhibition of these transporters is a key mechanism for antidepressant, anxiolytic, and stimulant drugs. The position of the chloro-substituent is critical; for instance, para-substitution (4-position) often enhances serotonergic activity compared to other positions.[13] The meta-substitution in this compound would likely confer a unique selectivity and potency profile for these transporters.

Caption: Predicted mechanism of monoamine reuptake inhibition.

Enzyme Inhibition

The 1-(3-chlorophenyl) moiety also appears in molecules designed as enzyme inhibitors. For example, derivatives containing this group have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2).[14][15] This suggests that this compound could serve as a starting point for developing novel inhibitors for various enzymatic targets, potentially leading to anti-inflammatory or anti-cancer agents.[15]

CNS Drug Development

Due to its structural properties, this compound is a candidate for inclusion in CNS-targeted libraries.[16][17] Properties such as controlled lipophilicity and the presence of a basic nitrogen center are often favorable for blood-brain barrier permeability.

Experimental Protocols for Pharmacological Evaluation

To characterize the biological activity of novel derivatives of this compound, a series of in vitro assays would be employed.

Protocol: Monoamine Transporter Binding Assay

This protocol determines the affinity of a test compound for SERT, NET, and DAT.[11][12]

Materials:

-

Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

96-well microplates, scintillation vials, and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective control inhibitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

Conclusion

This compound, particularly in its enantiomerically pure forms, stands as a significant and promising building block in pharmaceutical development. Its phenethylamine core suggests a strong potential for developing novel agents targeting the central nervous system, especially as modulators of monoamine transporters. Furthermore, its utility as a scaffold for enzyme inhibitors opens avenues for therapeutic agents in oncology and inflammatory diseases. The strategic placement of the chlorine atom at the meta-position provides a unique electronic and steric profile that medicinal chemists can leverage to fine-tune potency, selectivity, and pharmacokinetic properties. Future research focused on the asymmetric synthesis and biological evaluation of novel derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. appretech.com [appretech.com]

- 2. (R)-1-(3-Chlorophenyl)ethanamine price,buy (R)-1-(3-Chlorophenyl)ethanamine - chemicalbook [chemicalbook.com]

- 3. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news.umich.edu [news.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea [mdpi.com]

- 15. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CNS Library - Enamine [enamine.net]

- 17. CNS Fragment Library - Enamine [enamine.net]

An In-Depth Technical Guide to the Chiral Resolution of Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chirality of a molecule is a fundamental property with profound implications in the pharmaceutical sciences. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. As a result, the production of enantiomerically pure drugs is a critical aspect of modern drug development, driven by the need for improved efficacy and safety.[1][2] Racemic mixtures, which contain equal amounts of two enantiomers, are frequently the initial result of chemical synthesis.[1] The separation of these mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of pharmaceutical development and manufacturing.[1]

This technical guide provides an in-depth exploration of the core techniques for chiral resolution of racemic mixtures: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. For each method, this guide details the underlying principles, provides comprehensive experimental protocols for key examples, presents quantitative data in structured tables for easy comparison, and illustrates the workflows using logical diagrams.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used and often cost-effective method for separating enantiomers on a large scale.[1] The technique relies on the conversion of a racemic mixture of a chiral acid or base into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent.[3] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[3]

Core Principle: The reaction of a racemic mixture (R/S-acid) with a chiral resolving agent (R'-base) yields two diastereomeric salts (R-acid-R'-base and S-acid-R'-base). Due to their different crystal packing and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt. The resolved enantiomer is then recovered by treating the isolated diastereomeric salt with an acid or base to remove the resolving agent.[3]

Experimental Protocols

1.1 Resolution of a Racemic Amine: (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol details the resolution of racemic 1-phenylethylamine using the readily available and inexpensive chiral resolving agent, (+)-tartaric acid.

-

Materials:

-

(±)-1-Phenylethylamine

-

(+)-Tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

pH paper

-

-

Procedure:

-

Diastereomeric Salt Formation: In a suitable flask, dissolve (+)-tartaric acid in methanol. Gently heat the solution if necessary to achieve complete dissolution.[4]

-

Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the warm tartaric acid solution.[4] The reaction is exothermic.

-

Allow the solution to cool slowly to room temperature and then let it stand undisturbed to facilitate the crystallization of the less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-tartrate.[4]

-

Isolation of the Diastereomeric Salt: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold methanol.[4]

-

Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add 50% aqueous NaOH solution until the solution is basic, as confirmed by pH paper.[5]

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether. Perform the extraction twice to ensure complete recovery.[5]

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.[5]

-

Final Product Isolation: Decant the dried ether solution and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (-)-1-phenylethylamine.[5]

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

1.2 Resolution of a Racemic Carboxylic Acid: (±)-Naproxen

This protocol outlines the resolution of the non-steroidal anti-inflammatory drug (NSAID) naproxen, a chiral carboxylic acid. This method can be adapted for other racemic acids.

-

Materials:

-

(±)-Naproxen

-

A chiral amine resolving agent (e.g., (S)-(-)-α-methylbenzylamine or a cinchonidine derivative)

-

An appropriate solvent system (e.g., methanol, ethanol, or a mixture)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic naproxen in a suitable solvent, heating gently if required.

-

In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent in the same solvent.

-

Slowly add the chiral amine solution to the naproxen solution.

-

Allow the mixture to cool slowly to room temperature, which will induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small portion of the cold solvent.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in a mixture of water and ethyl acetate.

-

Acidify the mixture with hydrochloric acid to protonate the carboxylate and liberate the free carboxylic acid into the ethyl acetate layer.

-

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

-

Final Product Isolation: Evaporate the solvent to yield the enantiomerically enriched naproxen.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

-

Quantitative Data

The efficiency of classical resolution is highly dependent on the choice of resolving agent and solvent system. The following table summarizes representative data for the resolution of racemic compounds.

| Racemic Compound | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (ee%) |

| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | (-)-Amine-(+)-Tartrate | ~40 | >95 |

| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Hexane/Ethanol | (S)-Ibuprofen-(S)-Amine | ~35-45 | >98 |

| (±)-Mandelic Acid | (-)-Ephedrine | Ethanol | (+)-Acid-(-)-Ephedrine | ~40 | >90 |

| (±)-Naproxen | N-octyl-D-glucamine | Acetonitrile | (S)-Naproxen salt | ~42 | >99 |

Workflow Diagram

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes as chiral catalysts to differentiate between the enantiomers of a racemic mixture.[6] This technique is particularly valuable for the synthesis of enantiomerically pure alcohols, esters, and amines under mild reaction conditions.[6]

Core Principle: Kinetic resolution is based on the difference in the reaction rates of two enantiomers with a chiral catalyst.[6] In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product at a much higher rate than the other enantiomer. This results in a mixture of the unreacted, enantiomerically enriched substrate and the enantiomerically enriched product, which can then be separated. The maximum theoretical yield for each enantiomer in a standard kinetic resolution is 50%.[6]

Experimental Protocols

2.1 Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol: (±)-1-Phenylethanol

This protocol describes the resolution of racemic 1-phenylethanol using a commercially available lipase, such as Candida antarctica Lipase B (CALB), and an acyl donor.[7]

-

Materials:

-

(±)-1-Phenylethanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: To a solution of racemic 1-phenylethanol in an anhydrous organic solvent, add the immobilized lipase.[7]

-

Add the acyl donor to the mixture. The reaction is typically carried out at or near room temperature with stirring.[7]

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.[8] The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both components.

-

Reaction Quench and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[8]

-

Product Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[8]

-

Analysis: Confirm the enantiomeric excess of the separated alcohol and ester using chiral GC or HPLC.

-

Quantitative Data

The enantioselectivity of enzymatic resolutions is a key parameter and is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of selectivity. The following table presents data from the enzymatic resolution of pharmaceutically relevant compounds.

| Racemic Substrate | Enzyme | Acyl Donor/Reaction | Solvent | Conversion (%) | ee% (Substrate) | ee% (Product) | E-value |

| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl acetate | n-Heptane/[EMIM][BF₄] | 40.1 | >99 | 98.9 | >200 |

| (R,S)-Propranolol Precursor | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Acetonitrile | 50 | >99 | >99 | >300 |

| (R,S)-Ibuprofen methyl ester | Candida rugosa Lipase | Hydrolysis | Toluene/water | ~50 | >98 | >98 | >100 |

Workflow Diagram

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic study of lipase-catalyzed resolution of propanolol precursors | Publicación [silice.csic.es]

- 7. scielo.br [scielo.br]

- 8. The Retort [www1.udel.edu]

A Technical Guide to the Stereoselective Synthesis of α-Branched Amines

For Researchers, Scientists, and Drug Development Professionals

Chiral α-branched amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry often dictates biological activity, making the development of efficient and highly selective synthetic methods a cornerstone of modern organic chemistry. This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of α-branched amines, presenting detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in this critical field.

Diastereoselective Addition of Nucleophiles to Chiral N-tert-Butanesulfinyl Imines

One of the most reliable and widely adopted methods for synthesizing chiral α-branched amines involves the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines. The tert-butanesulfinyl group, introduced by Ellman, serves as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine.[1][2] The resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the desired primary amine with high enantiopurity.[1]

General Mechanism and Stereochemical Model

The high diastereoselectivity observed in these reactions is often rationalized by a Zimmerman-Traxler-like, six-membered chair transition state, where the metal cation of the organometallic reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl imine.[3] This chelation restricts the conformational flexibility of the substrate, leading to a highly organized transition state. The bulky tert-butyl group typically directs the nucleophile to the opposite face of the imine, thereby controlling the stereochemical outcome.[4]

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent

This protocol is a representative example of the addition of an organomagnesium reagent to an N-tert-butanesulfinyl imine.

Materials:

-

(R)-N-tert-Butanesulfinyl imine (1.0 equiv)

-

Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the (R)-N-tert-butanesulfinyl imine (1.0 equiv).

-

The flask is evacuated and backfilled with argon or nitrogen.

-

Anhydrous DCM or THF is added via syringe to dissolve the imine.

-

The solution is cooled to the desired temperature (typically -78 °C to 0 °C).

-

The Grignard reagent (1.2 equiv) is added dropwise via syringe over 10-15 minutes.

-

The reaction mixture is stirred at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinyl amine.

Quantitative Data

The diastereoselective addition of various Grignard reagents to N-tert-butanesulfinyl imines derived from different aldehydes is summarized in the table below.

| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ph | EtMgBr | CH₂Cl₂ | -48 | 95 | >99:1 |

| 2 | Ph | MeMgBr | CH₂Cl₂ | -48 | 94 | 98:2 |

| 3 | i-Pr | PhMgBr | THF | -78 | 89 | 96:4 |

| 4 | c-Hex | VinylMgBr | THF | -78 | 91 | 97:3 |

Catalytic Asymmetric Hydrogenation of Imines

Catalytic asymmetric hydrogenation of prochiral imines is a highly atom-economical and efficient method for the synthesis of chiral amines.[5] Iridium and rhodium complexes with chiral phosphine ligands are among the most effective catalysts for this transformation, often providing excellent enantioselectivities under mild reaction conditions.[6][7]

General Workflow

The general workflow for the asymmetric hydrogenation of an imine involves the activation of molecular hydrogen by a chiral metal catalyst, followed by the stereoselective transfer of hydrogen to the C=N bond of the imine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

The following is a general procedure for the asymmetric hydrogenation of an N-aryl imine using an iridium catalyst.[8]

Materials:

-

N-aryl imine (1.0 equiv)

-

Iridium catalyst (e.g., [Ir(COD)Cl]₂) (0.5-2.0 mol%)

-

Chiral ligand (e.g., a phosphine-oxazoline (PHOX) ligand) (1.1-2.2 mol%)

-

Anhydrous isopropanol (i-PrOH)

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure reaction vessel

Procedure:

-

In a glovebox, a glass vial is charged with the iridium precursor and the chiral ligand.

-

Anhydrous i-PrOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

The imine substrate is added to the catalyst solution.

-

The vial is placed in a stainless-steel autoclave.

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20-50 bar).

-

The reaction is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

The crude product can be purified by column chromatography if necessary.

Quantitative Data

The enantioselectivities for the asymmetric hydrogenation of various imines using different chiral catalysts are presented below.

| Entry | Imine Substrate | Catalyst System | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-SIPHOX | 50 | >99 | 96 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (R,R)-f-SpiroPhos | 20 | 98 | 95 |

| 3 | 1-methyl-3,4-dihydroisoquinoline | [Rh(COD)₂]BF₄ / (R)-BINAP | 10 | 95 | 92 |

| 4 | N-(1-phenylethylidene)benzylamine | [Ir(COD)Cl]₂ / (S,S)-Ph-BPE | 50 | 97 | 90 |

Organocatalytic α-Functionalization of Aldehydes

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of α-branched amines, often proceeding through enamine intermediates. Chiral primary or secondary amines can catalyze the α-amination of aldehydes with electrophilic nitrogen sources, such as azodicarboxylates, to generate α-amino aldehydes with high enantioselectivity.[9]

Catalytic Cycle of Enamine-Mediated α-Amination

The catalytic cycle involves the formation of a chiral enamine from the aldehyde and the organocatalyst, which then undergoes a stereoselective reaction with the electrophilic nitrogen source. Hydrolysis of the resulting iminium ion releases the α-amino aldehyde product and regenerates the catalyst.

Experimental Protocol: Organocatalytic α-Amination of an Aldehyde

This protocol describes a typical procedure for the proline-catalyzed α-amination of an aldehyde.[9]

Materials:

-

Aldehyde (1.0 equiv)

-

Di-tert-butyl azodicarboxylate (DBAD) (1.2 equiv)

-

L-Proline (20 mol%)

-

Anhydrous chloroform (CHCl₃) or dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄) (for in situ reduction)

-

Methanol (MeOH) (for in situ reduction)

Procedure:

-

To a stirred solution of the aldehyde (1.0 equiv) in the chosen solvent at room temperature is added L-proline (20 mol%).

-

The azodicarboxylate (1.2 equiv) is then added, and the reaction mixture is stirred for the required time (typically 2-24 hours).

-

The reaction progress is monitored by TLC.

-

For the isolation of the α-amino aldehyde, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. Purification is performed by column chromatography.

-

Alternatively, for in situ reduction to the corresponding amino alcohol, the reaction mixture is cooled to 0 °C, and methanol is added, followed by the portion-wise addition of sodium borohydride. The mixture is stirred until the reduction is complete.

-

The reduction is quenched with water, and the product is extracted, dried, and purified as described above.

Quantitative Data

The following table summarizes the results for the organocatalytic α-amination of various aldehydes.

| Entry | Aldehyde | Catalyst | N-Source | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | L-Proline | DEAD | 85 | 99 |

| 2 | Isovaleraldehyde | (S)-2-(Trifluoromethyl)pyrrolidine | DBAD | 92 | 95 |

| 3 | Cyclohexanecarbaldehyde | L-Proline | DIAD | 88 | 97 |

| 4 | Phenylacetaldehyde | (S)-Diphenylprolinol silyl ether | DEAD | 90 | 93 |

DEAD: Diethyl azodicarboxylate, DBAD: Di-tert-butyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate

Other Notable Methods

While the aforementioned methods are among the most prevalent, several other powerful strategies for the stereoselective synthesis of α-branched amines are noteworthy.

Rhodium-Catalyzed Asymmetric C-H Functionalization

Recent advances have enabled the direct functionalization of C-H bonds for the synthesis of chiral amines.[10] Rhodium catalysts, in particular, have been shown to mediate the asymmetric addition of C-H bonds across imines, providing a highly efficient and step-economical route to α-branched amines.[10]

Nickel-Catalyzed Reductive Amination

Nickel catalysis offers a cost-effective alternative to precious metal catalysts for reductive amination.[11][12] Nickel nanoparticles and molecular complexes have been successfully employed in the reductive amination of aldehydes and ketones, including asymmetric variants.[11]

Asymmetric Hydroamination

The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is an atom-economical method for amine synthesis. Enantioselective versions of this reaction, often catalyzed by transition metals, provide direct access to chiral amines.

Conclusion

The stereoselective synthesis of α-branched amines is a dynamic and evolving field of research. The methods detailed in this guide, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and organocatalysis, represent the current state-of-the-art. The choice of a particular method will depend on factors such as substrate scope, functional group tolerance, scalability, and the desired level of stereocontrol. The provided experimental protocols and comparative data serve as a practical resource for researchers aiming to construct these vital chiral building blocks.

References

- 1. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 7. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to (S)-1-(3-chlorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Physical and Chemical Properties

(S)-1-(3-chlorophenyl)ethanamine, with the CAS number 68297-62-1, is a chiral primary amine featuring a chlorophenyl substituent.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 112°C at 13 mmHg | |

| Density | 1.122 g/cm³ (Predicted) | |

| pKa | 8.73 ± 0.10 (Predicted) | |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| InChIKey | DQEYVZASLGNODG-LURJTMIESA-N | [1] |

| SMILES | C--INVALID-LINK--C1=CC=CC(Cl)=C1 | [3] |

Synthesis and Reactivity

The primary synthetic route to (S)-1-(3-chlorophenyl)ethanamine and similar compounds is through the reductive amination of a corresponding ketone.[4] This common and effective method involves the reaction of 1-(3-chlorophenyl)ethanone with an amine source, followed by reduction of the intermediate imine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard organic synthesis methodologies for reductive amination.[4]

Materials:

-

1-(3-chlorophenyl)ethanone

-

Ammonium acetate or another suitable amine source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Anhydrous methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR.[4]

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over approximately 15 minutes. Allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.[4] Stir for an additional hour. Subsequently, basify the mixture with 1 M NaOH to a pH of about 10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The final product can be further purified by column chromatography if necessary.

Reactivity Profile

As a primary amine, (S)-1-(3-chlorophenyl)ethanamine is expected to undergo typical reactions of this functional group, such as acylation, alkylation, and formation of Schiff bases. The presence of the aromatic chlorine atom also allows for potential cross-coupling reactions.

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a quartet for the methine proton, a doublet for the methyl protons, signals for the aromatic protons, and a singlet for the amine protons.

-

¹³C NMR: Expected signals would include those for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching bands for the primary amine, as well as C-H and C=C stretching bands for the aromatic ring.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the (S)-enantiomer.

Potential Applications in Drug Discovery

The phenethylamine scaffold is a well-established pharmacophore in many centrally active agents. The structural similarity of (S)-1-(3-chlorophenyl)ethanamine to known monoamine reuptake inhibitors suggests its potential as a starting point for the development of new therapeutics targeting monoamine transporters for serotonin, norepinephrine, and dopamine.[6] However, it is important to note that this is an extrapolation, and dedicated biological studies are required to confirm any pharmacological activity.

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-1-(3-chlorophenyl)ethanamine via reductive amination.

Caption: A generalized workflow for the synthesis of (S)-1-(3-chlorophenyl)ethanamine.

Safety and Handling

(S)-1-(3-chlorophenyl)ethanamine is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may be fatal if inhaled.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents and acids.[3][7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[7][8]

References

- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(3-Chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)ethanamine serves as a crucial scaffold in medicinal chemistry, particularly in the development of centrally acting agents. Its structural modifications have given rise to a diverse range of compounds with varying pharmacological profiles, primarily targeting monoamine transporters and serotonin receptors. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and pharmacological effects. Quantitative data on biological activity are summarized in tabular format for comparative analysis. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are provided to facilitate further research and development in this area. Furthermore, key signaling pathways associated with the targets of these compounds are visualized to provide a deeper understanding of their mechanisms of action.

Core Structure and Pharmacological Rationale

The this compound core consists of a phenethylamine backbone with a chlorine atom at the meta-position of the phenyl ring. This substitution pattern is a key determinant of the pharmacological activity of its analogs. The phenethylamine structure is a well-established pharmacophore for interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The 3-chloro substituent significantly influences the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Derivatives of this core structure have been explored for a range of therapeutic applications, including antidepressants, anxiolytics, and treatments for substance use disorders. The primary molecular targets for these compounds are typically:

-

Monoamine Transporters (DAT, NET, SERT): Inhibition of reuptake or promotion of release of dopamine, norepinephrine, and serotonin.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Agonist or antagonist activity at various serotonin receptor subtypes.

Structural Analogs and Derivatives

The structural landscape of this compound derivatives is broad, with modifications typically introduced at the amine, the ethyl side chain, or by incorporating the core into larger heterocyclic systems.

N-Substituted Derivatives

Modification of the primary amine is a common strategy to modulate potency and selectivity.

-

N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can significantly alter the pharmacological profile. Generally, N-alkylation can shift the activity towards or away from specific monoamine transporters.

-

N-Benzylation: More complex substitutions, such as N-benzylation, have been shown to dramatically increase affinity and functional activity at serotonin 5-HT2A receptors in related phenethylamines.

Side-Chain Modified Derivatives

Alterations to the ethylamine side chain can influence metabolic stability and receptor interaction.

-

α-Alkylation: Introduction of a methyl group at the alpha-position (adjacent to the amine) creates amphetamine analogs. This modification often increases stimulant properties and metabolic stability.

-

β-Ketonation (Cathinones): Oxidation of the beta-position to a ketone yields cathinone derivatives. These compounds, such as 3-chloromethcathinone (3-CMC), are potent psychoactive substances that act as monoamine releasers.

Piperazine and Piperidine Derivatives

Incorporation of the 1-(3-chlorophenyl) moiety into a piperazine or piperidine ring system has led to the development of important therapeutic agents.

-

1-(3-Chlorophenyl)piperazines: This class includes the well-known antidepressant trazodone. These compounds often exhibit complex pharmacology, with activity at multiple serotonin receptors and the serotonin transporter.

-

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP): This derivative is a highly potent and selective dopamine transporter (DAT) ligand.[1]

Thiourea Derivatives

The amine functionality can be derivatized to form thioureas, which have been explored for various biological activities.

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected derivatives of this compound.

Table 1: Monoamine Transporter Activity of this compound Analogs

| Compound | Modification | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| 3-Chloromethcathinone (3-CMC) | β-Keto, N-Methyl | 135 | 58 | 24 |

Table 2: Serotonin Receptor Binding Affinity of 1-(3-Chlorophenyl)piperazine Derivatives

| Compound | Modification | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| Trazodone Analog 7a | N-hexyl linker to triazolopyridinone | 16 | 278 | |

| Trazodone Analog 7b | N-hexyl linker to triazolopyridinone, biphenyl substituent | 20 | 19 |

Table 3: Dopamine Transporter Binding Affinity of a Piperazine Derivative

| Compound | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| 3C-PEP | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | 0.04 | 1107 | 802 | [1] |

Signaling Pathways

Understanding the downstream signaling cascades of the primary molecular targets is crucial for predicting the cellular and physiological effects of these compounds.

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft.[2] However, its activity is modulated by various intracellular signaling pathways. Ligands can act as inhibitors of reuptake or as releasing agents, both of which increase synaptic dopamine levels but through different mechanisms. The activity of DAT is regulated by protein kinases such as PKC and ERK.[2]

Caption: Dopamine Transporter (DAT) regulation by signaling kinases.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. The 5-HT1A receptor can also activate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neuroprotection and plasticity.[3][4]

Caption: Downstream signaling pathways of the 5-HT1A receptor.

Experimental Protocols

General Synthesis of 1-(3-Chlorophenyl)piperazine Derivatives

This protocol describes a general method for the synthesis of 1-(3-chlorophenyl)piperazine, a key intermediate for compounds like trazodone.

Step 1: Synthesis of bis-(2-chloroethyl)amine hydrochloride Diethanolamine is chlorinated using thionyl chloride in a suitable solvent like xylene to yield bis-(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride Bis-(2-chloroethyl)amine hydrochloride is condensed with 3-chloroaniline in a high-boiling solvent such as xylene, typically with an acid catalyst like para-toluenesulfonic acid (PTSA), followed by heating to reflux.

Step 3: Alkylation to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine 1-(3-chlorophenyl)piperazine hydrochloride is alkylated with 1-bromo-3-chloropropane in a biphasic system of aqueous acetone with a base like sodium hydroxide.

Step 4: Condensation to form Trazodone Analogs The resulting 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is then condensed with a heterocyclic moiety, such as 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one, in a solvent like acetonitrile with an acid catalyst (PTSA) under reflux.

Synthesis of a Thiourea Derivative

This protocol outlines the synthesis of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea.

Materials:

-

6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine

-

3-chlorophenylisothiocyanate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine in DMF.

-

Add 3-chlorophenylisothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-